3-Amino-1H-pyrazol-5-ol, also known as 5-amino-2,4-dihydro-3H-pyrazol-3-one, is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its diverse pharmacological activities. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, contributing to its reactivity and biological properties. It serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those exhibiting anti-inflammatory, antioxidant, and antitumor activities .
This compound falls under the category of pyrazole derivatives, which are known for their applications in medicinal chemistry. Pyrazoles are characterized by their five-membered ring structure containing two adjacent nitrogen atoms. The presence of functional groups such as amino and hydroxyl enhances their reactivity and potential biological activity.
The synthesis of 3-amino-1H-pyrazol-5-ol can be achieved through several methods:
Synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. For example, one successful method involves adjusting the pH of an aqueous hydrazinium solution before adding sodium cyanoacetone at controlled temperatures .
The molecular structure of 3-amino-1H-pyrazol-5-ol consists of a pyrazole ring with the following features:
The compound exhibits distinct spectral characteristics:
3-Amino-1H-pyrazol-5-ol participates in various chemical reactions due to its reactive functional groups:
The reactivity of 3-amino-1H-pyrazol-5-ol allows it to serve as an intermediate in synthesizing more complex molecules, including other heterocycles and bioactive compounds .
The mechanism of action for compounds derived from 3-amino-1H-pyrazol-5-ol often involves interaction with specific biological targets such as enzymes or receptors. For instance, certain derivatives have been identified as kinase inhibitors, where they bind to the active site of kinases, disrupting their function and leading to therapeutic effects.
Studies utilizing differential scanning fluorimetry have shown that these compounds can significantly alter the melting temperature of target proteins, indicating strong binding interactions .
Characterization through various analytical techniques confirms the identity and purity of synthesized compounds, ensuring their suitability for further applications in research and development .
3-Amino-1H-pyrazol-5-ol and its derivatives are utilized in various scientific fields:
The versatility of 3-amino-1H-pyrazol-5-ol makes it an important compound for ongoing research aimed at discovering new therapeutic agents and applications across multiple disciplines.
3-Amino-1H-pyrazol-5-ol exhibits complex tautomeric behavior due to the presence of multiple protonation sites. Single-crystal X-ray diffraction studies have confirmed that the hydroxy tautomer predominates in the solid state, with the molecule crystallizing in a monoclinic system (space group P2₁/c). The crystal structure reveals an intramolecular hydrogen bond between the N1-H moiety and the carbonyl oxygen (O4), with a bond distance of 2.38(2) Å and an angle of 114(2)°, contributing to molecular planarity [9]. This configuration forms dimeric associates through intermolecular N-H···N hydrogen bonding (bond length: 2.85 Å), creating a layered architecture that significantly influences the compound’s packing density (1.79 g/cm³ at 100 K) [9].
Comparative crystallographic analysis with the nitro-substituted analog (3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan) demonstrates how substituents dictate molecular conformation and crystal packing. Replacement of the cyano group with a nitro group increases steric demand, forcing a transoid configuration and elevating density to 1.97 g/cm³. This difference arises from the nitro group's superior participation in intermolecular bonding (ΔOED = 0.21 g/cm³ vs. 0.14 g/cm³ for CN), confirmed through electron density topological analysis [9].
Table 1: Crystallographic Parameters of 3-Amino-1H-pyrazol-5-ol and Derivatives
Compound | Space Group | Tautomer | Key Bond Lengths (Å) | Packing Density (g/cm³) |
---|---|---|---|---|
3-Amino-1H-pyrazol-5-ol | P2₁/c | Hydroxy | N1-H1: 0.89(2); H1···O4: 2.38(2) | 1.79 (100 K) |
Nitro analog (1) | P-1 | Keto | N-H···O (water): 2.85 | 1.97 (100 K) |
3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | Pbca | Hydroxy | N1-H1···O4: 2.842(2) | 1.79 (100 K) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (DMSO-d6, 400 MHz) of 3-amino-1H-pyrazol-5-ol derivatives reveals characteristic peaks:
¹³C NMR spectra (100 MHz, DMSO-d6) show key signals:
Infrared (IR) Spectroscopy:IR spectra (KBr pellet) exhibit distinctive vibrational bands:
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy:UV-Vis spectra in methanol exhibit a primary absorption maximum at 285 nm (ε = 4.8 × 10³ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions of the conjugated heterocyclic system [3]. In basic media, a bathochromic shift to 310 nm occurs due to deprotonation of the hydroxyl group, enhancing electron delocalization. Polymeric Schiff base derivatives incorporating this moiety demonstrate fluorescence emission at 580 nm (λex = 380 nm), with quantum yields (Φf) of 0.22–0.35, indicating potential for optoelectronic applications [10].
Table 2: Spectroscopic Signatures of 3-Amino-1H-pyrazol-5-ol and Derivatives
Technique | Key Signals | Assignment | Conditions |
---|---|---|---|
¹H NMR | δ 6.43 (bs, 2H) | -NH₂ | DMSO-d6, 400 MHz |
δ 8.32 (s, 1H) | H-3 (pyrazole) | ||
¹³C NMR | δ 94.3 ppm | C-4 (pyrazole) | DMSO-d6, 100 MHz |
IR | 3450 cm⁻¹ (br) | ν(O-H) | KBr pellet |
3332, 3190 cm⁻¹ | νₐₛ(NH₂), νₛ(NH₂) | ||
1675–1655 cm⁻¹ | ν(C=O) | ||
UV-Vis | 285 nm (ε = 4.8 × 10³) | π→π* | Methanol |
310 nm | Deprotonated form | Basic methanol | |
Fluorescence | λem = 580 nm (Φf = 0.22–0.35) | Excitation: 380 nm | Solid state (polymer) |
Density Functional Theory (DFT) studies using the CAM-B3LYP/6-311++G(d,p) basis set provide high-accuracy electronic structure characterization. The molecule adopts a near-planar geometry optimized at this level, with frontier molecular orbital analysis revealing a HOMO-LUMO energy gap (ΔE) of 3.8 eV. The HOMO (-6.2 eV) is localized over the pyrazole ring and amino group, while the LUMO (-2.4 eV) extends across the C=O and C=N bonds, indicating intramolecular charge transfer (ICT) character [2] [8].
Solvent-dependent TD-DFT calculations employing the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) predict absorption maxima at 290 nm (gas phase) and 305 nm (DMF), aligning with experimental UV-Vis data (mean absolute error < 5 nm). Molecular electrostatic potential (MESP) maps demonstrate pronounced negative potential (red regions) at oxygen and nitrogen atoms (O: -0.42 e; N-amino: -0.38 e), designating them as sites for electrophilic attack or hydrogen bonding [2] [4].
Global reactivity descriptors derived from DFT include:
Biological Activity Correlations:Structure-Activity Relationship (SAR) studies of pyrazolone derivatives reveal that 3-amino-1H-pyrazol-5-ol derivatives bearing arylazo substituents (e.g., (E)-3-amino-4-((3-bromophenyl)diazenyl)-1H-pyrazol-5-ol) exhibit enhanced antimicrobial activity. Against Staphylococcus aureus, derivatives with electron-withdrawing groups (e.g., -Br) show MIC values of 25 μg/mL, outperforming unsubstituted analogs (MIC > 100 μg/mL). The amino and hydroxyl groups synergistically enable hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while azo linkages extend π-conjugation, facilitating membrane penetration [6] [10].
Electronic and Optical Properties:Compared to classical pyrazolones (e.g., antipyrine), 3-amino-1H-pyrazol-5-ol exhibits:
Table 3: Comparative Biological Activities of Pyrazolone Derivatives
Derivative | Substituent | MIC (μg/mL) | Target Microorganism | Ref |
---|---|---|---|---|
(E)-3-Amino-4-((3-bromophenyl)diazenyl)-1H-pyrazol-5-ol | 3-Br-C₆H₄N=N- | 25 | Staphylococcus aureus | [10] |
1,3-Diphenyl-1H-pyrazol-5-ol | C₆H₅ at N1, C6H5 at C4 | >100 | Staphylococcus aureus | [6] |
4-Acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-one | -COCH₃ at C4 | 50 | Candida albicans | [6] |
3-[(5-Amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | Quinoline-fused | 19 | Pseudomonas aeruginosa | [2] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: